molecular formula C3H6N2O B1208636 4,5-Dihydro-1,3-oxazol-2-amine CAS No. 24665-93-8

4,5-Dihydro-1,3-oxazol-2-amine

Cat. No.: B1208636
CAS No.: 24665-93-8
M. Wt: 86.09 g/mol
InChI Key: YAXGBZDYGZBRBQ-UHFFFAOYSA-N
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Description

Oxazolidin-(2Z)-ylideneamine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, this compound can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidin-(2Z)-ylideneamine can be synthesized through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production of oxazolidin-(2Z)-ylideneamine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted oxazolidines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolidin-(2Z)-ylideneamine is unique due to its specific structural features and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its distinct mechanism of action and low resistance potential make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGBZDYGZBRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285885
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-93-8
Record name NSC43138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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